Fupenzic acid

Vue d'ensemble

Description

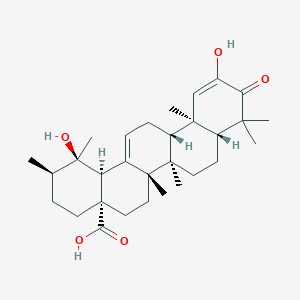

Fupenzic acid, also known as 2-(4-hydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C30H44O5. It is a white crystalline powder that is soluble in alcohol and ether, but only slightly soluble in water. This compound is known for its stability at room temperature and is commonly used in various scientific research applications.

Applications De Recherche Scientifique

Fupenzic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Orientations Futures

Fupenzic acid is a very valuable food-medicine herb. The development of Rubus chingii Hu–related drugs is relatively single, which is limited to traditional Chinese medicine and prescriptions . Therefore, it is vital to pay interest to Rubus chingii Hu and its bioactive components in the future and extend its scientific application .

Relevant Papers

- A paper titled “A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled this compound for tumor therapy” discusses the use of this compound in tumor therapy .

- Another paper titled “Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi)” provides a comprehensive review of the bioactive components, pharmacological effects, and drug development of Rubus chingii Hu .

Mécanisme D'action

Target of Action

Fupenzic acid, also known as Fusidic acid, primarily targets bacterial protein synthesis . It specifically interacts with the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in the translocation of tRNA and mRNA on the ribosomes during protein synthesis .

Mode of Action

This compound works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction blocks the necessary conformational changes for EF-G release from the ribosome, effectively inhibiting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting EF-G translocation, this compound disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis .

Pharmacokinetics

This compound exhibits good oral bioavailability, with approximately 91% of the drug being absorbed when administered orally . The drug is primarily eliminated by non-renal mechanisms, and a proportion of the drug is metabolized to several breakdown products that can be detected in bile . Repeated dosing results in substantial drug accumulation .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound hampers the ability of bacteria to grow and reproduce, helping the immune system to clear the infection .

Analyse Biochimique

Biochemical Properties

Fupenzic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in regulating immune response and inflammation . Additionally, this compound interacts with enzymes such as cyclooxygenase-2 (COX-2), reducing its activity and thereby exerting anti-inflammatory effects . These interactions highlight the potential of this compound as a therapeutic agent in managing inflammatory conditions.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been demonstrated to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the inhibition of cell proliferation and tumor growth . It also modulates gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating antioxidant enzymes, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . It inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, this compound acts as an inhibitor of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . These molecular interactions contribute to the anti-inflammatory and anticancer properties of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can exert sustained anti-inflammatory and anticancer effects, with minimal toxicity to normal cells . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent anti-inflammatory and anticancer activities without significant adverse effects . At high doses, this compound may induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism in the liver, where it is oxidized and conjugated to form more water-soluble metabolites . These metabolites are then excreted via the kidneys . This compound also influences metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism . This modulation can lead to changes in metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and transported to various tissues via the bloodstream . Within cells, this compound interacts with intracellular transporters, facilitating its localization to specific cellular compartments . The distribution of this compound is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . It may also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and binding to specific transport proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fupenzic acid can be synthesized through the reaction of 4-hydroxyacetophenone with acetone in the presence of a base catalyst. The reaction typically involves the following steps:

Condensation Reaction: 4-hydroxyacetophenone reacts with acetone in the presence of a base such as sodium hydroxide to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Ensuring the purity of 4-hydroxyacetophenone and acetone.

Reaction Setup: Conducting the reaction in large reactors with controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Fupenzic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl group in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenylpropanoic acids.

Comparaison Avec Des Composés Similaires

Fupenzic acid is similar to other phenylpropanoic acids such as ellagic acid and salicylic acid. it is unique in its specific molecular structure and the presence of a hydroxyl group on the phenyl ring. This structural uniqueness contributes to its distinct chemical properties and biological activities.

List of Similar Compounds

Ellagic Acid: Known for its antioxidant properties.

Salicylic Acid: Widely used in skincare products for its anti-inflammatory effects.

Ursolic Acid: A triterpenoid with potential anticancer properties.

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTPULGTIHBJRT-BBRBLNSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248335 | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119725-20-1 | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119725-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of Fupenzic acid?

A1: this compound has been isolated from a variety of plant sources, including:

- Roots: Rosa cymosa Tratt [, ], Rubus parvifolius [], Rubus irenaeus Focke []

- Calyx: Fragaria ananassa (Strawberry) []

- Root Bark: Actinidia chinensis []

- Stems and Leaves: Psychotria serpens []

Q2: What are the reported biological activities of this compound?

A2: this compound has shown promising activities in laboratory settings:

- Inhibitory Effects on Melanogenesis: In B16-F10 mouse melanoma cells, this compound significantly reduced intracellular and secreted melanin content, suggesting potential as a skin-whitening agent. []

- Antiphytoviral Activity: While not the most potent compound identified, this compound contributed to the overall antiviral activity of Actinidia chinensis root bark extract against plant viruses. []

- Tumor Therapy: A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled this compound has been explored for tumor therapy. []

Q3: What other triterpenoids are often found alongside this compound in plant extracts?

A3: this compound frequently appears with other triterpenoids, including:

- Pomolic acid [, , , ]

- Ursolic acid [, ]

- Euscaphic acid [, , , , ]

- Maslinic acid []

- Tomentic acid []

- Corosolic acid []

- Myrianthic acid []

- Cecropiacic acid []

Q4: Are there any potential applications of this compound in the development of anti-cancer therapies?

A4: Preliminary research suggests that this compound may hold promise in anti-cancer applications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-benzofuran-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)